molecular formula C9H12Cl3N B13503830 [(3,4-Dichloro-2-methylphenyl)methyl](methyl)amine hydrochloride

[(3,4-Dichloro-2-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13503830
M. Wt: 240.6 g/mol
InChI Key: XIINAYVIKKMFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichloro-2-methylphenyl)methylamine hydrochloride is an organic compound with a molecular formula of C9H11Cl2N. This compound is characterized by the presence of two chlorine atoms, a methyl group attached to a benzene ring, and an amine group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride typically involves the reaction of 3,4-dichloro-2-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-2-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (3,4-Dichloro-2-methylphenyl)methylamine.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dichloro-2-methylphenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichloro-3-methylphenyl)methylamine hydrochloride
  • (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride
  • (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride

Uniqueness

(3,4-Dichloro-2-methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6 g/mol

IUPAC Name

1-(3,4-dichloro-2-methylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H11Cl2N.ClH/c1-6-7(5-12-2)3-4-8(10)9(6)11;/h3-4,12H,5H2,1-2H3;1H

InChI Key

XIINAYVIKKMFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)CNC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.